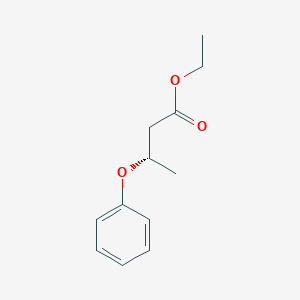![molecular formula C10H19NO2 B13085350 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a cyclohexane ring, and a hydroxyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves several steps. One common method includes the reaction of azetidine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: This compound contains an azetidine ring with a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical environments.
The uniqueness of this compound lies in its combination of the azetidine and cyclohexane rings, which confer both stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-(azetidin-3-yloxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-2-1-3-5-10)8-13-9-6-11-7-9/h9,11-12H,1-8H2 |
InChI-Schlüssel |
WJEQKZBUMXWSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(COC2CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
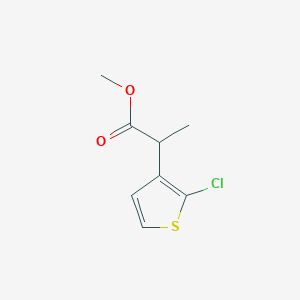
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
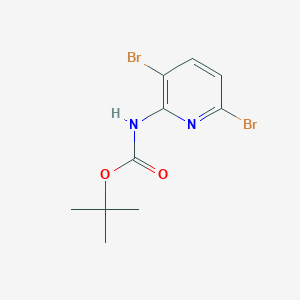
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)
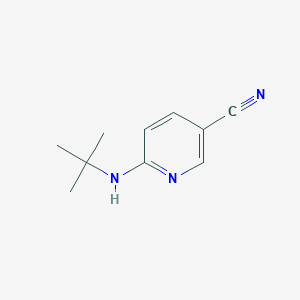

![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
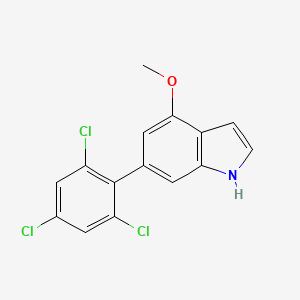
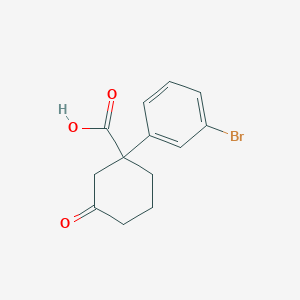
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)

